molecular formula C19H20O6 B12984507 Hierochin D

Hierochin D

Cat. No.: B12984507
M. Wt: 344.4 g/mol
InChI Key: OSZZBMLGHKRVIR-AMVWBUNWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hierochin D involves several steps, including the formation of its characteristic benzofuran ring. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound is often achieved through extraction from natural sources, particularly the roots of Rehmannia glutinosa . The extraction process involves solvent extraction, purification, and crystallization to obtain high-purity this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Hierochin D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with modified functional groups .

Mechanism of Action

The mechanism of action of Hierochin D involves its interaction with various molecular targets and pathways. It exerts its effects through:

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1-benzofuran-7-ol

InChI

InChI=1S/C19H20O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h2-5,7-9,14,18,20-23H,6,10H2,1H3/b3-2+/t14-,18+/m0/s1

InChI Key

OSZZBMLGHKRVIR-AMVWBUNWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)/C=C/CO)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCO)O)CO)O

Origin of Product

United States

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